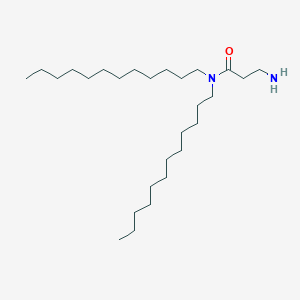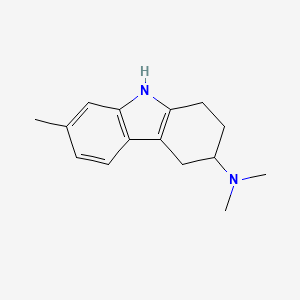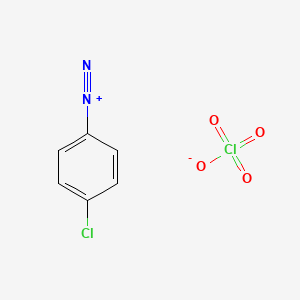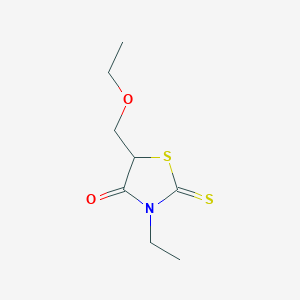![molecular formula C11H8N4O2 B14600247 7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one CAS No. 58663-02-8](/img/structure/B14600247.png)
7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrazolooxadiazinones, which are known for their diverse biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-1H-pyrazole-3-carboxylic acid with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazinone ring .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the scalability of the synthetic route mentioned above can be adapted for larger-scale production. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles at specific positions on the oxadiazinone ring.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Substitution Reactions: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to oxides and reduced forms of the compound, respectively .
Scientific Research Applications
7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one involves its interaction with specific molecular targets. As a serine protease inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition is often time-dependent and involves the formation of a stable enzyme-inhibitor complex . The compound’s anticancer activity is linked to its ability to induce apoptosis through both intrinsic and extrinsic pathways, involving mitochondrial membrane potential changes and caspase activation .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-5-phenylpyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine: Another heterocyclic compound with similar anticancer properties.
Pyrazolo[3,4-b]pyrazines: Compounds with similar reactivity towards nucleophiles.
Uniqueness
7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one is unique due to its specific oxadiazinone ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a serine protease inhibitor and its potential anticancer properties set it apart from other similar compounds.
Properties
CAS No. |
58663-02-8 |
|---|---|
Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
7-methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one |
InChI |
InChI=1S/C11H8N4O2/c1-7-9-10(12-11(16)17-14-9)15(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
UGKZSRKLBXEGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC(=O)ON=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


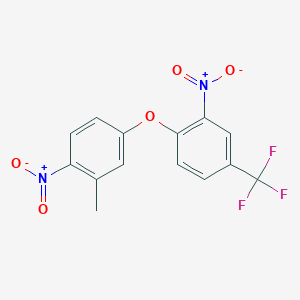
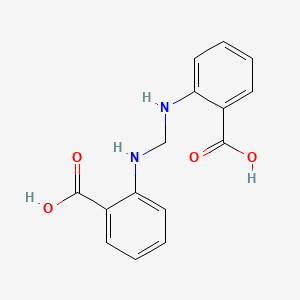
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)
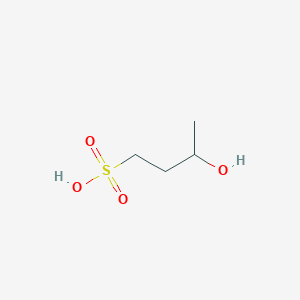

![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
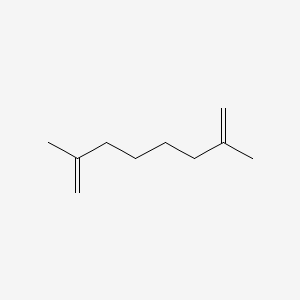
![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)
